

Spectroscopic Characterization of 5-Bromooctan-4-ol: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Bromooctan-4-ol

Cat. No.: B15460786

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Abstract

This document provides a comprehensive guide to the spectroscopic characterization of **5-Bromooctan-4-ol**, a key intermediate in various organic syntheses. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with an analysis of the expected data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to facilitate the structural elucidation and purity assessment of **5-Bromooctan-4-ol**.

Introduction

5-Bromooctan-4-ol is an organic compound with the molecular formula $C_8H_{17}BrO$. Its structure contains a bromine atom and a hydroxyl group, making it a versatile building block in organic chemistry. Accurate spectroscopic characterization is crucial to confirm its identity and purity before its use in subsequent reactions. This application note outlines the standard procedures for obtaining and interpreting 1H NMR, ^{13}C NMR, IR, and MS data for this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-Bromooctan-4-ol**, the following tables summarize the predicted spectroscopic data based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Bromooctan-4-ol** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.10	m	1H	H-5 (CHBr)
~3.80	m	1H	H-4 (CHOH)
~2.00	s	1H	OH
~1.80 - 1.60	m	4H	H-3, H-6 (CH_2)
~1.50 - 1.30	m	4H	H-2, H-7 (CH_2)
~0.95	t	6H	H-1, H-8 (CH_3)

Table 2: Predicted ^{13}C NMR Data for **5-Bromooctan-4-ol** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~75	C-4 (CHOH)
~60	C-5 (CHBr)
~38	C-3
~35	C-6
~28	C-2
~22	C-7
~14	C-1
~13	C-8

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Bromooctan-4-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Broad, Strong	O-H stretch (alcohol)
2960 - 2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1100	Medium	C-O stretch (secondary alcohol)
650 - 550	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **5-Bromooctan-4-ol**

m/z	Relative Intensity	Assignment
208/210	Low	[M] ⁺ (Molecular ion peak with bromine isotopes)
129	Moderate	[M - Br] ⁺
87	High	[CH ₃ CH ₂ CH ₂ CHOH] ⁺
57	High	[CH ₃ CH ₂ CH ₂] ⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **5-Bromooctan-4-ol**.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of **5-Bromooctan-4-ol**.

Materials:

- **5-Bromooctan-4-ol** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes
- Tetramethylsilane (TMS) internal standard
- Pipettes
- Vortex mixer

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of **5-Bromooctan-4-ol** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Add a small drop of TMS to the solution to serve as an internal standard (0 ppm).
- Vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the ^1H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
- Acquire the ^{13}C NMR spectrum. This typically requires a higher number of scans due to the low natural abundance of the ^{13}C isotope. Broadband proton decoupling is generally used to simplify the spectrum.[2]
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H NMR and 0.0 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and multiplicities of all signals.
- Identify the chemical shifts of the signals in the ^{13}C NMR spectrum.

IR Spectroscopy Protocol

Objective: To obtain the IR spectrum of liquid **5-Bromooctan-4-ol**.

Materials:

- **5-Bromooctan-4-ol** sample (liquid)
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone (for cleaning)
- Kimwipes

Procedure:

- Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Clean the salt plates thoroughly with dry acetone and a Kimwipe to remove any residual contaminants.^[3]
- Record a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum.
- Using a pipette, place one to two drops of the neat (undiluted) liquid **5-Bromooctan-4-ol** onto the center of one salt plate.^{[3][4]}

- Carefully place the second salt plate on top, creating a thin liquid film between the plates.[3]
[4]
- Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[4]
- Acquire the IR spectrum. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .
- After data acquisition, remove the salt plates and clean them immediately with dry acetone and Kimwipes.[3]
- Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in **5-Bromooctan-4-ol**.

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of **5-Bromooctan-4-ol**.

Materials:

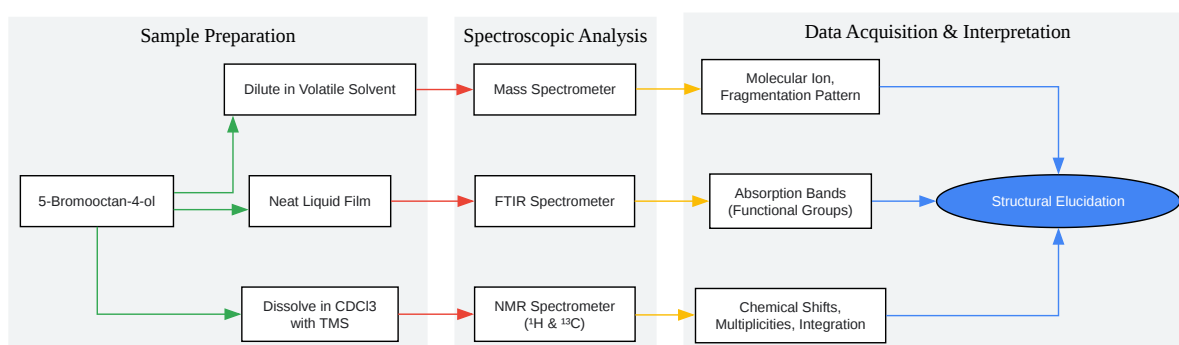
- **5-Bromooctan-4-ol** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., with an Electron Ionization source)
- Syringe or autosampler

Procedure:

- Prepare a dilute solution of **5-Bromooctan-4-ol** in a volatile solvent. The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).[5][6]
- The sample is vaporized and then ionized in the ion source. Electron Ionization (EI) is a common method for this type of molecule.[5][6]

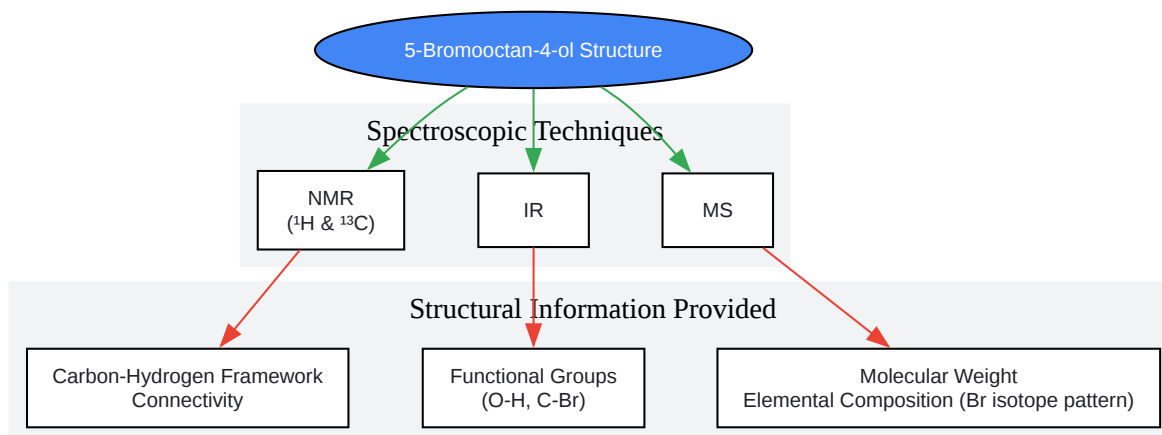
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5][6]
- The detector records the abundance of ions at each m/z value.
- Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns. The presence of bromine will be indicated by a characteristic M and M+2 isotopic pattern with approximately equal intensity.

Visualization of Experimental Workflow and Data Interpretation



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Caption: Experimental workflow for the spectroscopic characterization of **5-Bromooctan-4-ol**.



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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of **5-Bromooctan-4-ol**. By following the detailed protocols and utilizing the predicted data as a reference, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided workflows and diagrams offer a clear visual guide to the experimental process and the logic of data interpretation.

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